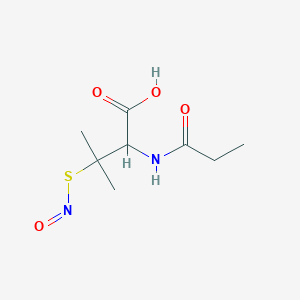

S-Nitroso-N-propionyl-D,L-penicillamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-3-nitrososulfanyl-2-(propanoylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O4S/c1-4-5(11)9-6(7(12)13)8(2,3)15-10-14/h6H,4H2,1-3H3,(H,9,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRIWLEWQNCECEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC(C(=O)O)C(C)(C)SN=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40407877 | |

| Record name | SNPP | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40407877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

225233-98-7 | |

| Record name | SNPP | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40407877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

S-Nitroso-N-propionyl-D,L-penicillamine mechanism of action

An In-depth Technical Guide to the Mechanism of Action of S-Nitroso-N-propionyl-D,L-penicillamine

Foreword for the Research Community

This guide provides a detailed examination of the mechanism of action of this compound (SNPP). As a member of the S-nitrosothiol (RSNO) class of molecules, SNPP is primarily recognized for its role as a nitric oxide (NO) donor. The biological significance of NO as a signaling molecule is vast, participating in everything from cardiovascular homeostasis to neurotransmission and immune responses. Understanding the precise mechanisms by which donors like SNPP release NO and trigger downstream cellular events is paramount for their application in research and therapeutic development.

It is important to note that while the specific molecule of interest is this compound (CAS 225233-98-7)[1][2], the body of published research is overwhelmingly focused on its close structural analog, S-Nitroso-N-acetyl-D,L-penicillamine (SNAP). The substitution of a propionyl group for an acetyl group on the nitrogen atom represents a minor structural change—the addition of a single methylene group. This modification is not expected to fundamentally alter the core chemical reactivity of the S-nitroso moiety, which is the functional center of the molecule responsible for NO donation.

Therefore, this guide will leverage the extensive data available for SNAP as a scientifically robust and well-documented model to describe the synthesis, NO-release mechanisms, signaling pathways, and relevant experimental protocols. This approach allows for an in-depth, technically sound exploration of the expected actions of SNPP, grounded in the solid foundation of evidence established for its class of compounds.

Molecular Profile and Synthesis

This compound is an organosulfur compound derived from the amino acid penicillamine.[1][2] The crucial functional group is the S-nitroso moiety (-S-N=O), which is covalently attached to the sulfur atom of the penicillamine backbone. This S-N bond is inherently labile, forming the chemical basis for its action as an NO donor.

Chemical Structure

-

Appearance: Like other tertiary RSNOs, it is expected to be a green solid.[3]

Synthesis Protocol: Acidified Nitrite Nitrosation

The synthesis of S-nitrosothiols is typically achieved by the reaction of a thiol with an acidified source of nitrite. The following protocol, adapted from established methods for SNAP synthesis, is a representative procedure for generating SNPP from its precursor, N-propionyl-D,L-penicillamine.[4]

Core Principle: The reaction involves the formation of nitrous acid (HNO₂) in situ from sodium nitrite and a strong acid. The nitrous acid then nitrosates the sulfhydryl group of the N-propionyl-D,L-penicillamine to form the S-nitrosothiol.

Step-by-Step Protocol:

-

Precursor Dissolution: Dissolve N-propionyl-D,L-penicillamine in a suitable solvent system, such as a mixture of methanol and aqueous strong acid (e.g., HCl or H₂SO₄).

-

Cooling: Chill the reaction vessel in an ice bath. This is critical as the S-N bond is thermally labile.

-

Nitrosating Agent Preparation: Prepare a chilled aqueous solution of sodium nitrite (NaNO₂).

-

Nitrosation Reaction: Add the sodium nitrite solution dropwise to the stirring, chilled solution of the thiol precursor. The reaction should be performed in the dark (e.g., by wrapping the flask in aluminum foil) to prevent photo-decomposition of the product.

-

Reaction Monitoring: A successful reaction is typically indicated by a color change to green, characteristic of tertiary S-nitrosothiols.[3]

-

Product Isolation: The product can be isolated by precipitation, filtration, or extraction, followed by drying under vacuum.

-

Storage: The final product should be stored desiccated at low temperatures (e.g., -20°C) and protected from light to ensure stability.[4]

Mechanism of Nitric Oxide Release

The therapeutic and biological effects of SNPP are entirely dependent on the release of nitric oxide. This release is not a simple, single-pathway process but is influenced by several environmental factors. The primary event is the cleavage of the S-N bond.

Decomposition Pathways

-

Homolytic Cleavage (Thermal/Spontaneous): At physiological temperature (37°C), the S-N bond can undergo spontaneous homolytic cleavage, yielding a nitric oxide radical (•NO) and a thiyl radical (RS•). This is often a key pathway for its biological action.[4]

-

Photolysis: Exposure to light, particularly in the UV-visible range, provides the energy to break the S-N bond, leading to rapid NO release. This property necessitates careful handling in laboratory settings but can be exploited for controlled, light-triggered NO delivery.[5]

-

Metal-Ion Catalysis: The presence of transition metal ions, especially cuprous ions (Cu⁺), dramatically accelerates the decomposition of S-nitrosothiols.[4] This is a highly significant pathway in biological systems where trace metals are present. Reducing agents like ascorbate can enhance this process by maintaining copper in its reduced Cu⁺ state.

Downstream Biological Signaling Pathways

Once released, nitric oxide initiates signaling cascades through two primary, well-established mechanisms: the canonical cGMP-dependent pathway and the cGMP-independent pathway of protein S-nitrosylation.

Canonical Pathway: Soluble Guanylate Cyclase (sGC) Activation

This is the most widely recognized pathway for NO signaling, particularly in the cardiovascular system.

-

NO Binding: Liberated NO diffuses across cell membranes and binds to the heme cofactor of the enzyme soluble guanylate cyclase (sGC).

-

sGC Activation: This binding event induces a conformational change in sGC, activating its enzymatic function.

-

cGMP Production: Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).

-

PKG Activation: cGMP acts as a second messenger, binding to and activating Protein Kinase G (PKG).

-

Physiological Effects: PKG then phosphorylates various downstream target proteins, leading to effects such as smooth muscle relaxation (vasodilation) and inhibition of platelet aggregation.[6]

Non-Canonical Pathway: Protein S-Nitrosylation

S-nitrosylation is a reversible post-translational modification where a nitroso group is added to the thiol side chain of a cysteine residue within a protein. This modification can profoundly alter the protein's function, stability, or interactions, acting as a critical redox-based signaling mechanism. SNPP, by releasing NO, can induce the S-nitrosylation of a wide array of proteins.

Mechanism of S-Nitrosylation: The exact chemical mechanism can be complex, involving intermediates such as dinitrogen trioxide (N₂O₃) or direct reaction with thiyl radicals. A key feature is its specificity; not all cysteines are equally susceptible to nitrosylation. The local chemical environment, including pH and the presence of specific motifs, dictates which proteins are targeted.

Functional Consequences: Aberrant S-nitrosylation has been implicated in various disease states, including neurodegeneration.[7] For example, S-nitrosylation can:

-

Inhibit enzyme activity (e.g., caspases, metalloproteinases).

-

Alter ion channel function.

-

Modulate protein-protein interactions.

Key Experimental Protocols for Mechanistic Elucidation

To characterize the mechanism of action of SNPP, a series of established experimental protocols can be employed.

Protocol: Quantification of NO Release via Griess Assay

This colorimetric assay indirectly measures NO release by quantifying its stable breakdown product, nitrite (NO₂⁻).[8][9]

Principle: The Griess reagent converts nitrite into a colored azo compound, and the intensity of the color, measured by absorbance, is proportional to the nitrite concentration.[8][10]

Materials:

-

Griess Reagent: A two-part solution consisting of (A) sulfanilamide in phosphoric acid and (B) N-(1-naphthyl)ethylenediamine (NED) in water.

-

Sodium Nitrite (NaNO₂) standard solution.

-

96-well microplate and plate reader (540 nm).

-

SNPP solution of known concentration.

Step-by-Step Protocol:

-

Standard Curve Preparation: Prepare a series of NaNO₂ standards (e.g., 0-100 µM) in the same buffer that will be used for the SNPP sample.

-

Sample Preparation: Incubate the SNPP solution at 37°C for a defined period to allow for NO release and subsequent conversion to nitrite.

-

Assay Plate Loading: Pipette 50 µL of each standard and SNPP sample into separate wells of the 96-well plate.

-

Griess Reagent Addition: Add 50 µL of Griess Reagent part A to each well, followed by a brief incubation (5-10 minutes) at room temperature, protected from light.

-

Color Development: Add 50 µL of Griess Reagent part B to each well. Incubate for 5-10 minutes at room temperature to allow the purple color to develop.

-

Absorbance Measurement: Read the absorbance of the plate at 540 nm.

-

Calculation: Subtract the blank reading, plot the standard curve (Absorbance vs. Nitrite Concentration), and determine the nitrite concentration in the SNPP samples from the curve's linear regression.

Protocol: Detection of S-Nitrosylated Proteins via Biotin-Switch Technique (BST)

The BST is the gold-standard method for identifying proteins that have been S-nitrosylated in response to an NO donor like SNPP.[11][12][13]

Principle: The technique involves three sequential steps: (1) blocking all free (non-nitrosylated) cysteine thiols, (2) selectively reducing the S-nitrosothiols to free thiols, and (3) labeling these newly formed thiols with a biotin tag for detection.[12][14]

Step-by-Step Protocol:

-

Sample Preparation: Lyse cells or homogenize tissue treated with SNPP (and appropriate controls) in HEN buffer (HEPES, EDTA, Neocuproine).

-

Blocking Free Thiols: Add a blocking reagent, typically methyl methanethiosulfonate (MMTS), to the protein lysate along with SDS. Incubate at 50°C to block all free cysteine residues.

-

Protein Precipitation: Remove excess MMTS by precipitating the proteins with three to four volumes of ice-cold acetone. Centrifuge to pellet the proteins and wash the pellet.

-

Selective Reduction: Resuspend the protein pellet in HENS buffer and add sodium ascorbate. This will selectively reduce the S-nitrosothiol bonds back to free thiols.

-

Biotin Labeling: Immediately add a thiol-reactive biotinylating agent, such as Biotin-HPDP. This will covalently label the newly exposed cysteine residues that were formerly S-nitrosylated.

-

Detection: The biotinylated proteins can now be detected.

-

For specific proteins: Perform another acetone precipitation, run the sample on an SDS-PAGE gel, transfer to a membrane, and probe with an antibody against the protein of interest after streptavidin affinity purification.

-

For global detection: Perform a Western blot and probe with streptavidin-HRP or an anti-biotin antibody to visualize all S-nitrosylated proteins.

-

Protocol: Functional Vasodilation Assay

This assay directly measures the physiological effect of SNPP on vascular tone using an ex vivo setup.[15][16]

Principle: Arterial rings are mounted in an organ bath, pre-constricted to induce tone, and then exposed to increasing concentrations of SNPP to measure the relaxation response.

Materials:

-

Wire myograph system with organ bath, force transducer, and data acquisition software.

-

Krebs-Henseleit buffer.

-

A vasoconstrictor agent (e.g., Phenylephrine, U46619).

-

SNPP stock solution.

Step-by-Step Protocol:

-

Tissue Preparation: Isolate a segment of an artery (e.g., rat aorta or mesenteric artery) and cut it into 2-3 mm rings, taking care not to damage the endothelium.

-

Mounting: Mount the arterial ring on the wires of the myograph in an organ bath filled with Krebs-Henseleit buffer, bubbled with 95% O₂/5% CO₂ and maintained at 37°C.

-

Equilibration: Allow the tissue to equilibrate under a set resting tension for 60-90 minutes.

-

Viability Check: Constrict the vessel with a high-potassium solution to ensure viability. Wash and return to baseline.

-

Pre-constriction: Add a vasoconstrictor (e.g., phenylephrine to ~80% of its maximal response) to induce a stable contractile tone.

-

Dose-Response Curve: Once the contraction is stable, add cumulative concentrations of SNPP to the bath at set intervals (e.g., every 5 minutes).

-

Data Recording: Continuously record the tension. Relaxation is expressed as a percentage decrease from the pre-constricted tone.

-

Analysis: Plot the percentage relaxation against the log concentration of SNPP to generate a dose-response curve and calculate the EC₅₀ value.

Protocol: Functional Platelet Aggregation Assay

This assay measures the ability of SNPP to inhibit platelet activation and aggregation.[17][18][19]

Principle: Light transmission through a suspension of platelet-rich plasma (PRP) is monitored. As platelets aggregate, the suspension becomes clearer, and light transmission increases.[18]

Materials:

-

Light Transmission Aggregometer.

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP), prepared from citrated whole blood.[20][21]

-

A platelet agonist (e.g., ADP, collagen).

-

SNPP stock solution.

Step-by-Step Protocol:

-

PRP Preparation: Collect whole blood into sodium citrate tubes. Centrifuge at a low speed (e.g., 200 x g for 15 minutes) to obtain PRP. Centrifuge the remaining blood at a high speed (e.g., 2000 x g for 15 minutes) to obtain PPP.

-

Aggregometer Setup: Calibrate the aggregometer, setting 0% aggregation with PRP and 100% aggregation with PPP.

-

Assay Procedure: Pipette a defined volume of PRP into a cuvette with a stir bar and place it in the aggregometer at 37°C.

-

Inhibition Step: Add a specific concentration of SNPP (or vehicle control) to the PRP and incubate for a short period (e.g., 2 minutes).

-

Induce Aggregation: Add a platelet agonist (e.g., ADP) to initiate aggregation.

-

Data Recording: Record the change in light transmission for 5-10 minutes.

-

Analysis: The inhibitory effect of SNPP is calculated by comparing the maximal aggregation in its presence to the maximal aggregation in the control (vehicle) sample.

Representative Data

The following tables present typical quantitative data obtained for the N-acetyl analog, SNAP, which serve as a benchmark for the expected efficacy of SNPP.

Table 1: Dose-Dependent Vasodilation by SNAP in Hypoxia-Constricted Rat Pulmonary Arteries

| SNAP Concentration (µg) | Percent Fall in Hypoxic Vasoconstriction (Mean ± SD) |

|---|---|

| 1 | 22 ± 22% |

| 10 | 55 ± 22% |

| 100 | 79 ± 23% |

(Data adapted from Emery, C. J. (1995). Physiol Res.)[16]

Table 2: Inhibition of Platelet Aggregation and Related Functions by SNAP Analogs

| Compound (Concentration) | Inhibition of Fibrinogen Binding | Increase in intraplatelet cGMP |

|---|---|---|

| SNAP (0.01–3 µM) | Potent Inhibition | Correlated Increase |

| SNFP (0.01–3 µM) | Potent Inhibition | Correlated Increase |

| SNPL (0.01–3 µM) | Potent Inhibition | Correlated Increase |

(Data adapted from Salas, E., et al. (1994). Br J Pharmacol.)[6]

Conclusion and Future Directions

This compound, as a member of the S-nitrosothiol family, functions as a potent nitric oxide donor. Its mechanism of action is centered on the controlled chemical release of NO, which subsequently activates downstream signaling pathways. The primary routes of NO signaling are the canonical activation of the sGC-cGMP-PKG pathway, leading to well-characterized effects like vasodilation, and the cGMP-independent modification of protein function via S-nitrosylation.

This guide has provided a comprehensive framework for understanding this mechanism, using the extensively studied analog SNAP as a reliable proxy. The detailed protocols supplied herein offer researchers the necessary tools to rigorously investigate the specific properties of SNPP, from its fundamental NO release kinetics to its complex effects on cellular and physiological systems.

Future research should focus on directly characterizing SNPP to determine if the N-propionyl group confers any unique properties regarding stability, lipophilicity, or NO release profile compared to its N-acetyl counterpart. Such studies will be crucial for fully elucidating its potential as a distinct pharmacological tool or therapeutic agent.

References

-

Jaffrey, S. R., & Snyder, S. H. (2001). The biotin switch method for the detection of S-nitrosylated proteins. Science's STKE, 2001(86), pl1. [Link]

-

RayBiotech. (n.d.). S-Nitrosylation Detection Kit (Biotin Switch). Retrieved from [Link]

-

Forrester, M. T., Foster, M. W., & Stamler, J. S. (2007). Detection of Protein S-Nitrosylation with the Biotin Switch Technique. Free Radical Biology and Medicine, 42(7), 895-903. [Link]

-

Jaffrey, S. R., & Snyder, S. H. (2001). The Biotin Switch Method for the Detection of S-Nitrosylated Proteins. University of Liverpool. [Link]

-

ResearchGate. (n.d.). The Biotin Switch Method for the Detection of S-Nitrosylated Proteins. Retrieved from [Link]

-

Hossain, S., et al. (2022). Nitric Oxide Release and Antibacterial Efficacy Analyses of S-Nitroso-N-Acetyl-Penicillamine Conjugated to Titanium Dioxide Nanoparticles. ACS Applied Bio Materials, 5(5), 2285–2295. [Link]

-

Ioannidis, I., et al. (1996). Enhanced release of nitric oxide causes increased cytotoxicity of S-nitroso-N-acetyl-DL-penicillamine and sodium nitroprusside under hypoxic conditions. The Biochemical journal, 318 ( Pt 3), 789–795. [Link]

-

REPROCELL. (n.d.). Vasodilatation in human subcutaneous resistance arteries (Nitric oxide donor). Retrieved from [Link]

-

Hossain, S., et al. (2022). Nitric Oxide Release and Antibacterial Efficacy Analyses of S-Nitroso- N-Acetyl-Penicillamine Conjugated to Titanium Dioxide Nanoparticles. ACS Applied Bio Materials, 5(5), 2285-2295. [Link]

-

Salas, E., et al. (1994). Comparative pharmacology of analogues of S-nitroso-N-acetyl-DL-penicillamine on human platelets. British journal of pharmacology, 112(4), 1071–1076. [Link]

- Nakamura, T., & Lipton, S. A. (2011).

-

Emery, C. J. (1995). Vasodilator action of the S-nitrosothiol, SNAP, in rat isolated perfused lung. Physiological research, 44(1), 19–24. [Link]

-

Ketchum, A. R., et al. (2017). Synthesis, Spectroscopy, and Stability of the Nitric Oxide Donor S-nitroso-N-acetylpenicillamine: An Undergraduate Laboratory Experiment. World Journal of Chemical Education, 5(4), 137-142. [Link]

-

Salas, E., et al. (1994). Comparative pharmacology of analogues of S-nitroso-N-acetyl-DL-penicillamine on human platelets. British journal of pharmacology, 112(4), 1071–1076. [Link]

-

Poulou, M., et al. (2018). Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro. MethodsX, 5, 1638–1643. [Link]

-

Bryan, N. S., & Grisham, M. B. (2007). Methods to Detect Nitric Oxide and its Metabolites in Biological Samples. Free radical biology & medicine, 43(5), 645–657. [Link]

-

Mansurova, J., Karazhanova, L., & Zhunuspekova, A. (2021). Testing platelet aggregation activity. protocols.io. [Link]

-

Wikipedia. (n.d.). S-Nitroso-N-acetylpenicillamine. Retrieved from [Link]

-

IDEXX. (n.d.). Using SNAP Test Kits. Retrieved from [Link]

-

Abberior Instruments. (n.d.). Labeling Protocol for SNAP-tag. Retrieved from [Link]

-

Kim-Shapiro, D. B., & Gladwin, M. T. (2014). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. Methods in molecular biology (Clifton, N.J.), 1185, 11–20. [Link]

-

Medscape. (2025). Platelet Aggregation: Reference Range, Interpretation, Collection and Panels. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Protocol for Platelet Aggregation. Retrieved from [Link]

-

Practical-Haemostasis.com. (2022). Platelet Function Testing: Light Transmission Aggregometry. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. scbt.com [scbt.com]

- 3. S-Nitroso-N-acetylpenicillamine - Wikipedia [en.wikipedia.org]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. article.sapub.org [article.sapub.org]

- 6. Comparative pharmacology of analogues of S-nitroso-N-acetyl-DL-penicillamine on human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Methods to Detect Nitric Oxide and its Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. The biotin switch method for the detection of S-nitrosylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Detection of Protein S-Nitrosylation with the Biotin Switch Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 13. liverpool.ac.uk [liverpool.ac.uk]

- 14. raybiotech.com [raybiotech.com]

- 15. reprocell.com [reprocell.com]

- 16. Vasodilator action of the S-nitrosothiol, SNAP, in rat isolated perfused lung - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Testing platelet aggregation activity [protocols.io]

- 19. emedicine.medscape.com [emedicine.medscape.com]

- 20. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

- 21. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]

S-Nitroso-N-propionyl-D,L-penicillamine synthesis protocol

An In-depth Technical Guide for the Synthesis of S-Nitroso-N-propionyl-D,L-penicillamine (SNAP)

For Researchers, Scientists, and Drug Development Professionals

This compound (SNAP) is a potent S-nitrosothiol that serves as a significant nitric oxide (NO) donor in biomedical research. Its ability to release NO under physiological conditions makes it an invaluable tool for studying the diverse roles of nitric oxide in cellular signaling, vasodilation, and neurotransmission. This guide provides a comprehensive, field-tested protocol for the synthesis, purification, and characterization of SNAP, grounded in established chemical principles and supported by authoritative references.

Introduction: The Significance of this compound (SNAP)

S-nitrosothiols (RSNOs) are a class of molecules that have garnered significant attention due to their role as endogenous carriers and donors of nitric oxide (NO). SNAP, in particular, is widely utilized due to its relatively stable nature and its capacity to release NO at a controlled rate. The N-propionyl group enhances its lipophilicity compared to other penicillamine derivatives, facilitating its passage through cell membranes. Understanding the synthesis of SNAP is fundamental for researchers investigating NO-related physiological and pathological processes.

The synthesis of SNAP proceeds via the S-nitrosation of N-propionyl-D,L-penicillamine. This reaction involves the electrophilic attack of a nitrosating agent, typically derived from sodium nitrite in an acidic medium, on the sulfur atom of the thiol group in the penicillamine derivative. The stability of the resulting S-N bond is influenced by various factors, including pH, light, and the presence of metal ions, which necessitates careful handling and storage of the final product.

Synthesis Protocol: A Step-by-Step Guide

This protocol is designed to be a self-validating system, with built-in checkpoints and explanations for each critical step.

Reagents and Materials

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity | Supplier (Example) | Notes |

| N-propionyl-D,L-penicillamine | C8H15NO3S | 205.27 | ≥98% | Sigma-Aldrich | The starting thiol. |

| Sodium Nitrite | NaNO2 | 69.00 | ACS Reagent, ≥97% | Sigma-Aldrich | The nitrosating agent precursor. |

| Hydrochloric Acid (HCl) | HCl | 36.46 | 1 M solution | Fisher Scientific | To create an acidic environment for the formation of the nitrosating species. |

| Methanol | CH3OH | 32.04 | ACS Reagent, ≥99.8% | VWR | Solvent for the reaction. |

| Diethyl Ether | (C2H5)2O | 74.12 | Anhydrous, ≥99.7% | Sigma-Aldrich | For precipitation and washing of the product. |

| Distilled, Deionized Water | H2O | 18.02 | For preparing aqueous solutions. |

Experimental Workflow

Caption: Experimental workflow for the synthesis of SNAP.

Detailed Synthesis Procedure

-

Preparation of Reactants:

-

In a clean, dry round-bottom flask, dissolve N-propionyl-D,L-penicillamine (1 equivalent) in methanol. The volume of methanol should be sufficient to fully dissolve the starting material.

-

In a separate beaker, prepare a solution of sodium nitrite (1.1 equivalents) in a minimal amount of distilled, deionized water.

-

-

Nitrosation Reaction:

-

Cool the methanolic solution of N-propionyl-D,L-penicillamine to 0°C using an ice-water bath.

-

To this cooled solution, add 1 M hydrochloric acid (1.1 equivalents) dropwise while stirring. The acidic environment is crucial for the in-situ formation of nitrous acid (HNO2), the active nitrosating species.

-

Slowly add the aqueous sodium nitrite solution dropwise to the acidified thiol solution over a period of 15-20 minutes. Maintain vigorous stirring throughout the addition to ensure efficient mixing and to dissipate any heat generated. The reaction mixture will typically turn a deep red or pink color, indicating the formation of the S-nitrosothiol.

-

Allow the reaction to proceed at 0°C for an additional 30-60 minutes with continuous stirring.

-

-

Product Isolation and Purification:

-

Following the reaction period, precipitate the SNAP product by adding a sufficient volume of cold diethyl ether to the reaction mixture.

-

Collect the resulting solid by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with several portions of cold diethyl ether to remove any unreacted starting materials and inorganic salts.

-

Dry the purified SNAP product under vacuum to remove residual solvent.

-

Characterization of this compound (SNAP)

Proper characterization is essential to confirm the identity and purity of the synthesized SNAP.

Spectroscopic Analysis

-

UV-Visible Spectroscopy: S-nitrosothiols exhibit characteristic absorbance peaks. SNAP in methanol typically shows two main absorbance maxima.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the N-propionyl-D,L-penicillamine backbone, although the lability of the S-N bond can sometimes complicate spectral interpretation.

-

Infrared (IR) Spectroscopy: The N=O stretching vibration in the S-nitroso group can be observed in the IR spectrum.

Quantitative Data Summary

| Parameter | Value | Wavelength (nm) | Solvent | Reference |

| Molar Absorptivity (ε) | ~900 M⁻¹cm⁻¹ | 338 | Methanol | |

| Molar Absorptivity (ε) | ~20 M⁻¹cm⁻¹ | 590 | Methanol |

Stability and Storage

This compound is sensitive to light, heat, and heavy metal ions. To ensure its integrity, it should be stored as a solid in a tightly sealed, amber-colored vial at -20°C or lower. When preparing solutions, it is advisable to use deoxygenated solvents and to prepare them fresh before each experiment.

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low Yield | Incomplete reaction; Decomposition of product. | Ensure dropwise addition of NaNO2 at 0°C; Minimize exposure to light and heat during work-up. |

| Product is an oil, not a solid | Presence of impurities; Insufficient precipitation. | Ensure thorough washing with cold diethyl ether; Use a larger volume of diethyl ether for precipitation. |

| Discoloration of the solid product (other than red/pink) | Decomposition. | Store the product properly at low temperatures and protected from light; Synthesize fresh SNAP if decomposition is suspected. |

Conclusion

This guide provides a robust and reproducible protocol for the synthesis of this compound. By understanding the underlying chemical principles and adhering to the detailed procedural steps, researchers can confidently prepare high-quality SNAP for their investigations into the multifaceted roles of nitric oxide in biological systems.

References

-

Cook, J. A., et al. (1995). The chemistry of the "NONOates". In Methods in Enzymology (Vol. 268, pp. 207-221). Academic Press. [Link]

An In-Depth Technical Guide to the Chemical Properties of S-Nitroso-N-propionyl-D,L-penicillamine (SNPP)

Introduction

S-nitrosothiols (RSNOs) are a class of nitric oxide (NO) donor molecules that play a crucial role in various physiological processes. Their ability to release NO, a key signaling molecule, makes them valuable tools in biomedical research and potential therapeutic agents. Among the diverse range of synthetic RSNOs, S-Nitroso-N-propionyl-D,L-penicillamine (SNPP) has emerged as a compound of interest. As a close structural analogue of the extensively studied S-Nitroso-N-acetyl-D,L-penicillamine (SNAP), SNPP shares many of its fundamental chemical properties while exhibiting unique characteristics, particularly in terms of stability and biological activity.

This technical guide provides a comprehensive overview of the chemical properties of SNPP, designed for researchers, scientists, and drug development professionals. The information presented herein is a synthesis of available literature and extrapolated knowledge from closely related compounds, offering a foundational understanding for those working with this intriguing NO donor.

Physicochemical Properties

SNPP is a tertiary S-nitrosothiol, characterized by the presence of a nitroso group attached to the sulfur atom of N-propionyl-D,L-penicillamine. While detailed experimental data specifically for SNPP is limited, its physicochemical properties can be reliably inferred from its structure and data available for analogous compounds.

| Property | Value | Source |

| Molecular Formula | C₈H₁₄N₂O₄S | [1] |

| Molecular Weight | 234.27 g/mol | [1] |

| CAS Number | 225233-98-7 | [1] |

| Appearance | Expected to be a green solid | Inferred from SNAP[2] |

| Solubility | Likely soluble in organic solvents like DMSO and methanol, with some solubility in aqueous buffers. | Inferred from SNAP[3][4] |

Spectroscopic Characterization:

The spectroscopic signature of SNPP is dominated by the S-nitroso chromophore and the N-propionyl-penicillamine backbone.

-

UV-Visible Spectroscopy: Like other S-nitrosothiols, SNPP is expected to exhibit a characteristic absorbance maximum in the UV-visible region, around 340 nm, which is attributed to the n→π* transition of the S-N=O group.[5][6] This property is fundamental for its quantification and for monitoring its stability.

-

Infrared (IR) Spectroscopy: The IR spectrum of SNPP would be expected to show characteristic absorption bands for the N-H, C=O (amide and carboxylic acid), and N=O stretching vibrations.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are crucial for structural confirmation. Based on the structure of SNPP, characteristic signals for the propionyl group (ethyl protons and carbonyl carbon), the penicillamine backbone (methine and gem-dimethyl protons and carbons), and the N-H proton would be expected. The chemical shifts would be influenced by the presence of the S-nitroso group.

Synthesis and Purification of SNPP

The synthesis of SNPP follows the general principle of S-nitrosation of the corresponding thiol precursor, N-propionyl-D,L-penicillamine. The following protocol is a representative method adapted from the synthesis of SNAP and other S-nitrosothiols.[2][7]

Reaction Scheme:

Caption: General synthesis of SNPP via acid-catalyzed nitrosation.

Experimental Protocol:

-

Preparation of Precursor: Synthesize or procure N-propionyl-D,L-penicillamine.

-

Dissolution: Dissolve N-propionyl-D,L-penicillamine in a suitable solvent system, such as a mixture of methanol and aqueous acid (e.g., HCl).

-

Nitrosation: Cool the solution in an ice bath. Add an equimolar amount of sodium nitrite (NaNO₂) solution dropwise while stirring. The reaction is typically rapid, indicated by a color change to green.

-

Isolation: After the reaction is complete, the product can be isolated by precipitation (e.g., by adding cold water) followed by vacuum filtration.

-

Washing and Drying: Wash the collected solid with cold water to remove inorganic salts and then with a cold, non-polar solvent (e.g., diethyl ether) to facilitate drying. Dry the product under vacuum or a stream of inert gas, protected from light.

Causality in Experimental Choices:

-

Acidic Conditions: The acid protonates nitrous acid (formed from NaNO₂) to generate the nitrosating agent, N₂O₃ or NO⁺.

-

Low Temperature: S-nitrosothiols are generally thermally labile. Conducting the reaction at low temperatures minimizes decomposition of the product.

-

Protection from Light: S-nitrosothiols are photosensitive and can undergo photolytic decomposition.[2]

Stability and Decomposition

The stability of SNPP is a critical factor for its handling, storage, and biological activity. A comparative study of N-substituted analogues of SNAP revealed important insights into the stability of SNPP.[5]

Factors Influencing Stability:

-

N-Acyl Chain Length: The study by Al-Sa'doni et al. (1999) compared the stability of SNAP (2-carbon side-chain), SNPP (3-carbon side-chain), S-nitroso-N-valeryl-D,L-penicillamine (SNVP; 5C), and S-nitroso-N-heptanoyl-D,L-penicillamine (SNHP; 7C). While SNVP was found to be the most stable, the study provides a basis for understanding how the lipophilicity of the N-acyl chain can influence stability.[5]

-

Copper Ions: The decomposition of SNPP is significantly accelerated by the presence of Cu(II) ions.[5] This is a common feature of S-nitrosothiols, where Cu(I), often formed by in situ reduction of Cu(II) by thiols, is the catalytic species.

-

Thiols: The presence of other thiols, such as cysteine, can also accelerate the decomposition of SNPP, likely through a transnitrosation mechanism.[5]

-

pH and Buffer Concentration: The stability of S-nitrosothiols is known to be pH-dependent, and the concentration of the buffer can also have a dramatic effect on their stability.[8] While specific data for SNPP is not available, these are important parameters to consider in experimental design.

Decomposition Pathways:

The decomposition of SNPP leads to the release of nitric oxide and the formation of the corresponding disulfide, N,N'-dipropionyl-D,L-penicillamine disulfide.

Caption: Primary decomposition pathway of SNPP.

Comparative Stability Data:

| Compound | N-Acyl Chain Length | Relative Stability |

| SNAP | 2 | Baseline |

| SNPP | 3 | Studied[5] |

| SNVP | 5 | Most stable in the series[5] |

| SNHP | 7 | Studied[5] |

Biological Activity and Mechanism of Action

SNPP functions as a nitric oxide donor, and its biological effects are primarily mediated by the release of NO.

Prolonged Vasodilator Effect:

A key finding from the comparative study of SNAP analogues is that SNPP, along with other analogues with longer N-acyl chains, exhibits a prolonged vasodilator effect in endothelium-denuded blood vessels.[5] This sustained action is in contrast to the transient vasodilation typically observed with SNAP.

Proposed Mechanism of Prolonged Action:

The increased lipophilicity of SNPP due to the longer propionyl chain is thought to facilitate its retention within the vascular smooth muscle tissue.[5] This tissue reservoir of the NO donor then undergoes slow decomposition, leading to a sustained release of NO and prolonged vasodilation. This property makes SNPP a potentially valuable tool for targeted NO delivery to sites of endothelial damage.

Caption: Proposed mechanism of prolonged vasodilation by SNPP.

Analytical Characterization

Accurate quantification of SNPP is essential for its application in research.

UV-Visible Spectrophotometry:

This is the most straightforward method for quantifying S-nitrosothiols.

Protocol:

-

Prepare a standard curve of SNPP in a suitable buffer (e.g., phosphate-buffered saline, PBS) at known concentrations.

-

Measure the absorbance of the standards and the unknown sample at the wavelength of maximum absorbance (around 340 nm).

-

Determine the concentration of the unknown sample from the standard curve using the Beer-Lambert law.

High-Performance Liquid Chromatography (HPLC):

HPLC is a powerful technique for separating and quantifying SNPP from its precursor and degradation products.

Representative HPLC Method:

A reversed-phase HPLC method with UV detection at ~340 nm is typically used for the analysis of S-nitrosothiols.[7][9]

-

Column: C18 column

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate or acetate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol).

-

Detection: UV detector set at the λmax of the S-nitroso group (~340 nm).

Caption: Analytical workflow for SNPP quantification by HPLC.

Handling and Storage

Given the inherent instability of S-nitrosothiols, proper handling and storage are paramount to maintain the integrity of SNPP.

-

Storage: Store SNPP as a solid at low temperatures (-20°C or below) in a desiccated environment.

-

Protection from Light: Always protect SNPP, both in solid form and in solution, from light by using amber vials or by wrapping containers with aluminum foil.

-

Solutions: Prepare solutions of SNPP fresh before use. If storage of solutions is necessary, they should be kept on ice and protected from light for short periods. The stability in solution is highly dependent on the solvent, pH, and the presence of metal ions.[3]

Conclusion

This compound is a valuable nitric oxide donor with distinct properties that differentiate it from its well-known analogue, SNAP. Its increased lipophilicity contributes to a prolonged biological effect, making it a promising candidate for applications requiring sustained NO release. This guide has provided a comprehensive overview of its chemical properties, synthesis, stability, and analytical methods, drawing from available literature and established knowledge of S-nitrosothiols. As research in the field of nitric oxide continues to evolve, a thorough understanding of the chemical nuances of donors like SNPP will be essential for advancing their potential in both basic science and therapeutic development.

References

-

Al-Sa'doni, H. H., et al. (1999). N-substituted analogues of S-nitroso-N-acetyl-D,L-penicillamine: chemical stability and prolonged nitric oxide mediated vasodilatation in isolated rat femoral arteries. British Journal of Pharmacology, 127(3), 693–700. [Link]

-

Al-Sa'doni, H. H., et al. (1999). N-substituted analogues of S-nitroso-N-acetyl-D,L-penicillamine: chemical stability and prolonged nitric oxide mediated vasodilatation in isolated rat femoral arteries. British Journal of Pharmacology. [Link]

-

Di Stasi, A., et al. (2022). Synthesis and Chromatographic Determination of S-Nitrosopantetheine: Exploring Reactivity and Stability in Different Aqueous Solutions. Molecules, 27(17), 5649. [Link]

-

Saha, S., & Seshadri, V. (2021). Stability of S-nitrosothiols and S-nitrosylated proteins: A struggle for cellular existence!. IUBMB life, 73(9), 1109–1117. [Link]

-

Ioannidis, I., et al. (1996). Enhanced release of nitric oxide causes increased cytotoxicity of S-nitroso-N-acetyl-DL-penicillamine and sodium nitroprusside under hypoxic conditions. The Biochemical journal, 318 ( Pt 3)(Pt 3), 789–795. [Link]

-

Akaike, T., & Maeda, H. (2000). Nitrosothiol Detection by HPLC Coupled with Flow Reactors of Hg2+ and Griess Reagent. In Nitric Oxide Protocols (pp. 135-141). Humana Press. [Link]

-

Workman, C. D., et al. (2018). S-Nitroso-N-Acetyl-D-Penicillamine Modified Hyperbranched Polyamidoamine for High-Capacity Nitric Oxide Storage and Release. Polymers, 10(1), 69. [Link]

-

Hahn, S. A., et al. (2016). Synthesis and Characterization of the Novel Nitric Oxide (NO) Donating Compound, S-nitroso-N-acetyl-D-penicillamine Derivatized Cyclam (SNAP-Cyclam). ACS Applied Materials & Interfaces, 8(7), 4443–4452. [Link]

-

Carpenter, A. W., & Schoenfisch, M. H. (2018). Synthesis and Characterization of Controlled Nitric Oxide Release from S-Nitroso-N-Acetyl-d-Penicillamine Covalently Linked to Polyvinyl Chloride (SNAP-PVC). Polymers, 10(9), 999. [Link]

-

ResearchGate. (n.d.). Schematic of the synthesis of S-nitroso- N -acetyl-D-penicillamine covalently linked to polydimethylsiloxane (SNAP–PDMS). [Link]

-

SIELC Technologies. (n.d.). HPLC Method for Separation of S-Nitroso-L-glutathione and Glutathione oxidized on Primesep 200 Column. Retrieved from [Link]

-

Zhang, Y., & Hogg, N. (2004). Formation and stability of S-nitrosothiols in RAW 264.7 cells. American journal of physiology. Lung cellular and molecular physiology, 287(3), L467–L474. [Link]

-

Askew, S. C., et al. (1995). Chemical mechanisms underlying the vasodilator and platelet anti-aggregating properties of S-nitroso-N-acetyl-DL-penicillamine and S-nitrosoglutathione. FEBS letters, 361(2-3), 271–274. [Link]

-

Pant, J., et al. (2022). Nitric Oxide Release and Antibacterial Efficacy Analyses of S-Nitroso- N-Acetyl-Penicillamine Conjugated to Titanium Dioxide Nanoparticles. ACS applied bio materials, 5(5), 2285–2295. [Link]

-

Brisbois, E. J., et al. (2015). Synthesis, Spectroscopy, and Stability of the Nitric Oxide Donor S-nitroso-N-acetylpenicillamine: An Undergraduate Laboratory Experiment. Journal of Chemical Education, 92(4), 741-745. [Link]

-

ResearchGate. (n.d.). UV-VIS spectrum of the unbound S-nitroso-penicillamine liquid NO donor. [Link]

-

Tsikas, D., et al. (2000). Artifactual-free analysis of S-nitrosoglutathione and S-nitroglutathione by neutral-pH, anion-pairing, high-performance liquid chromatography. Study on peroxynitrite-mediated S-nitration of glutathione to S-nitroglutathione under physiological conditions. The Journal of biological chemistry, 275(22), 16814–16820. [Link]

-

Seth, D., & Stamler, J. S. (2011). Nitrosothiol reactivity profiling identifies S-nitrosylated proteins with unexpected stability. Chemistry & biology, 18(1), 106–116. [Link]

-

Tsikas, D., et al. (1999). Determination of S-Nitrosoglutathione in Human and Rat Plasma by High-Performance Liquid Chromatography with Fluorescence and Ultraviolet Absorbance Detection after Precolumn Derivatization with o-Phthalaldehyde. Analytical Biochemistry, 273(1), 32-40. [Link]

-

Kakinuma, Y., et al. (2019). A Novel Nitric Oxide Donor, S-Nitroso-N-Pivaloyl-D-Penicillamine, Activates a Non-Neuronal Cardiac Cholinergic System to Synthesize Acetylcholine and Augments Cardiac Function. Cellular physiology and biochemistry : international journal of experimental cellular physiology, biochemistry, and pharmacology, 52(4), 922–934. [Link]

-

Zhang, Y., et al. (2022). Buffer concentration dramatically affects the stability of S -nitrosothiols in aqueous solutions. Nitric Oxide, 127, 1-9. [Link]

-

Khan, M. A. I., et al. (2021). Mechanistic Analysis of the Photolytic Decomposition of Solid-State S-Nitroso-N-acetylpenicillamine. ACS omega, 6(4), 2731–2741. [Link]

-

Kakinuma, Y., et al. (2020). S-Nitroso-N-Pivaloyl-D-Penicillamine, a novel non-neuronal ACh system activator, modulates cardiac diastolic function to increase cardiac performance under pathophysiological conditions. International immunopharmacology, 84, 106459. [Link]

-

iChemical. (n.d.). S-nitroso-N-acetyl-d,l-penicillamine, CAS No. 79032-48-7. Retrieved from [Link]

-

Tsikas, D. (2015). Stability of various S -nitrosothiols, their NO-donating properties and.... RSC Advances, 5(56), 45091-45094. [Link]

-

Pravdic, D., et al. (2012). Effect of nitric oxide donors S-nitroso-N-acetyl-DL-penicillamine, Spermine and PAPA NONOate on intracellular pH in cardiomyocytes. Clinical and experimental pharmacology & physiology, 39(9), 772–778. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. article.sapub.org [article.sapub.org]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. pure.uhi.ac.uk [pure.uhi.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. osti.gov [osti.gov]

- 9. Artifactual-free analysis of S-nitrosoglutathione and S-nitroglutathione by neutral-pH, anion-pairing, high-performance liquid chromatography. Study on peroxynitrite-mediated S-nitration of glutathione to S-nitroglutathione under physiological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biological Activity of S-Nitroso-N-propionyl-D,L-penicillamine (SNPP)

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of S-Nitroso-N-propionyl-D,L-penicillamine (SNPP), a significant S-nitrosothiol and nitric oxide (NO) donor. Designed for professionals in research and drug development, this document delves into the core aspects of SNPP's biological activity, from its chemical properties and mechanism of action to detailed experimental protocols.

Introduction: The Significance of this compound (SNPP) as a Nitric Oxide Donor

This compound (SNPP) belongs to the class of S-nitrosothiols (RSNOs), which are critical tools in pharmacology and physiology for their ability to release nitric oxide (NO). NO is a pleiotropic signaling molecule involved in a vast array of physiological processes, including vasodilation, neurotransmission, and the immune response. The therapeutic potential of NO donors is significant, though often limited by the stability and release kinetics of the parent molecule.

SNPP is a notable analog of the more extensively studied S-nitroso-N-acetyl-D,L-penicillamine (SNAP). The primary structural difference lies in the N-acyl group—propionyl in SNPP versus acetyl in SNAP. This seemingly minor modification has significant implications for the compound's physicochemical properties, particularly its lipophilicity, which in turn influences its biological activity and duration of effect. Understanding these nuances is crucial for the rational design of experiments and the development of novel therapeutics.

Physicochemical Properties and Synthesis

A thorough understanding of SNPP's chemical nature is fundamental to its application in a research setting.

Chemical Structure and Properties

-

Molecular Formula: C₈H₁₄N₂O₄S

-

Molecular Weight: 234.27 g/mol

-

Appearance: Typically a solid

-

Solubility: Soluble in organic solvents such as DMSO and methanol.

-

Stability: As an S-nitrosothiol, SNPP is susceptible to decomposition, leading to the release of NO. This process is accelerated by heat, light, and the presence of transition metal ions, particularly Cu(I). The propionyl group in SNPP increases its lipophilicity compared to SNAP, which can affect its stability in different biological environments.

Synthesis of this compound (SNPP)

The synthesis of SNPP involves a two-step process: the acylation of D,L-penicillamine followed by nitrosation of the thiol group.

Step 1: Synthesis of the Precursor, N-propionyl-D,L-penicillamine

The synthesis of the precursor, N-propionyl-D,L-penicillamine, can be achieved through the acylation of D,L-penicillamine with propionyl chloride or propionic anhydride in a suitable solvent and under appropriate reaction conditions.

Step 2: Nitrosation of N-propionyl-D,L-penicillamine

The S-nitrosation of the thiol group of N-propionyl-D,L-penicillamine is typically achieved by reacting it with a nitrosating agent, such as acidified nitrite (e.g., sodium nitrite in the presence of an acid like hydrochloric acid).

Experimental Protocol: Synthesis of this compound (SNPP)

Materials:

-

N-propionyl-D,L-penicillamine

-

Sodium Nitrite (NaNO₂)

-

Hydrochloric Acid (HCl)

-

Methanol

-

Deionized Water

-

Stir plate and stir bar

-

Round-bottom flask

-

Aluminum foil

Procedure:

-

Dissolve N-propionyl-D,L-penicillamine in a mixture of methanol and water in a round-bottom flask.

-

Cool the solution in an ice bath with continuous stirring.

-

In a separate container, prepare an aqueous solution of sodium nitrite.

-

Slowly add the sodium nitrite solution to the stirring N-propionyl-D,L-penicillamine solution.

-

Carefully add a stoichiometric amount of hydrochloric acid to the reaction mixture to facilitate the formation of nitrous acid.

-

Wrap the reaction flask in aluminum foil to protect it from light, as S-nitrosothiols are light-sensitive.

-

Allow the reaction to proceed for a specified time in the ice bath. The formation of the green-colored SNPP indicates a successful reaction.

-

The product can be isolated and purified using appropriate techniques such as crystallization or chromatography.

Note: This is a generalized protocol. Reaction conditions, including stoichiometry, temperature, and reaction time, should be optimized for best results.

Mechanism of Biological Action: The Nitric Oxide-cGMP Signaling Pathway

The primary biological effects of SNPP are mediated through the release of nitric oxide and the subsequent activation of the soluble guanylate cyclase (sGC) - cyclic guanosine monophosphate (cGMP) signaling pathway.

Nitric Oxide Release

The S-N bond in SNPP is labile and can undergo homolytic or heterolytic cleavage to release NO. This decomposition can be influenced by several factors:

-

Thermal Decomposition: Elevated temperatures increase the rate of NO release.

-

Photolytic Decomposition: Exposure to light, particularly in the UV-visible range, can induce the cleavage of the S-N bond.

-

Metal Ion-Catalyzed Decomposition: Trace amounts of transition metal ions, especially cuprous ions (Cu⁺), can significantly accelerate the decomposition of S-nitrosothiols and the release of NO.

Activation of Soluble Guanylate Cyclase and cGMP Production

Once released, NO diffuses into target cells, such as vascular smooth muscle cells or platelets. In the cytoplasm, NO binds to the heme moiety of soluble guanylate cyclase (sGC), leading to a conformational change that activates the enzyme. Activated sGC then catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).

Caption: The NO-cGMP signaling pathway activated by SNPP.

Downstream Effects of cGMP

Elevated intracellular cGMP levels lead to the activation of cGMP-dependent protein kinase (PKG). PKG, in turn, phosphorylates several downstream targets, resulting in:

-

Vasodilation: In vascular smooth muscle cells, PKG activation leads to a decrease in intracellular calcium concentration ([Ca²⁺]i) through multiple mechanisms, including the inhibition of Ca²⁺ influx and the sequestration of Ca²⁺ into the sarcoplasmic reticulum. This results in smooth muscle relaxation and vasodilation.

-

Inhibition of Platelet Aggregation: In platelets, increased cGMP levels inhibit platelet activation and aggregation, a process that is also dependent on the reduction of intracellular calcium levels and the inhibition of fibrinogen binding to its receptor.

Key Biological Activities of SNPP

Vasodilator Effects

SNPP is a potent vasodilator. Studies have shown that it causes concentration-dependent relaxation of pre-contracted arterial preparations. A key feature of SNPP, when compared to its analog SNAP, is its prolonged vasodilator effect, particularly in endothelium-denuded blood vessels. This sustained action is attributed to the increased lipophilicity conferred by the propionyl side-chain, which may facilitate its retention within the vascular tissue, leading to a slower and more sustained release of NO.

| Compound | PD₂ Value (Endothelium-Intact Vessels) |

| SNPP | 5.74 ± 0.39 |

| SNAP | 5.83 ± 0.17 |

PD₂ value is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal response.

Inhibition of Platelet Aggregation

Experimental Protocol: Ex Vivo Vasodilation Assay Using Wire Myography

Objective: To assess the vasodilator effect of SNPP on isolated arterial segments.

Materials:

-

Isolated arterial rings (e.g., rat aorta or mesenteric arteries)

-

Wire myograph system

-

Krebs-Henseleit buffer (physiological salt solution)

-

Vasoconstrictor agent (e.g., phenylephrine or U46619)

-

SNPP stock solution (prepared fresh in a suitable solvent like DMSO)

-

Carbogen gas (95% O₂ / 5% CO₂)

Procedure:

-

Tissue Preparation: Dissect and clean the desired artery in cold Krebs-Henseleit buffer. Cut the artery into small rings (approximately 2 mm in length).

-

Mounting: Mount the arterial rings on the wires of the myograph chambers filled with Krebs-Henseleit buffer, maintained at 37°C and continuously bubbled with carbogen gas.

-

Equilibration and Viability Check: Allow the tissues to equilibrate under a resting tension for at least 60 minutes. Assess the viability of the tissues by contracting them with a high-potassium solution.

-

Pre-constriction: After a washout period, pre-constrict the arterial rings with a submaximal concentration of a vasoconstrictor agent to achieve a stable contractile tone.

-

Cumulative Concentration-Response Curve: Once a stable plateau of contraction is reached, add cumulative concentrations of SNPP to the bath at regular intervals. Record the relaxation response after each addition.

-

Data Analysis: Express the relaxation at each concentration as a percentage of the pre-constriction tone. Plot the concentration-response curve and calculate the PD₂ value.

Structure-Activity Relationship: The Role of the N-Acyl Group

The comparison between SNPP and SNAP provides valuable insights into the structure-activity relationship of N-acyl-S-nitrosopenicillamines. The length of the N-acyl side-chain directly influences the lipophilicity of the molecule.

-

Increased Lipophilicity: The propionyl group in SNPP is more lipophilic than the acetyl group in SNAP. This increased lipophilicity can lead to:

-

Enhanced membrane permeability.

-

Greater retention in lipid-rich environments, such as cell membranes and adipose tissue.

-

-

Prolonged Duration of Action: The higher lipophilicity of SNPP is correlated with a more sustained vasodilator effect, especially in the absence of the endothelium. This suggests that the compound can accumulate in the vascular smooth muscle tissue and act as a slow-release reservoir of NO.

This principle can be extrapolated to other analogs with even longer N-acyl chains, providing a strategy for tuning the pharmacokinetic and pharmacodynamic properties of S-nitrosothiol-based NO donors.

Conclusion and Future Directions

This compound is a valuable pharmacological tool for investigating the diverse roles of nitric oxide in biological systems. Its enhanced lipophilicity and prolonged duration of action compared to SNAP make it a particularly interesting compound for studies where sustained NO release is desirable.

Future research should focus on a more detailed characterization of SNPP's pharmacokinetic and pharmacodynamic profile, including:

-

Quantitative analysis of its NO release kinetics under various physiological conditions.

-

Determination of its IC₅₀ for the inhibition of platelet aggregation induced by various agonists.

-

In vivo studies to evaluate its efficacy and safety profile in animal models of cardiovascular and other diseases.

A deeper understanding of the structure-activity relationships within this class of compounds will undoubtedly pave the way for the development of novel and more effective NO-based therapeutics.

References

- Megson, I. L., et al. (1998). N-substituted analogues of S-nitroso-N-acetyl-D,L-penicillamine: chemical stability and prolonged nitric oxide mediated vasodilatation in isolated rat femoral arteries. British journal of pharmacology, 123(6), 1135–1142.

- Salas, E., et al. (1994). Comparative pharmacology of analogues of S-nitroso-N-acetyl-DL-penicillamine on human platelets. British journal of pharmacology, 112(4), 1071–1076.

- Feelisch, M., & Stamler, J. S. (Eds.). (1996). Methods in nitric oxide research. John Wiley & Sons.

- Ignarro, L. J. (2000).

A Technical Guide to the Stability and Storage of S-Nitroso-N-propionyl-D,L-penicillamine (SNPP)

Introduction: The Significance of S-Nitroso-N-propionyl-D,L-penicillamine in Nitric Oxide Research

This compound (SNPP) belongs to the class of S-nitrosothiols (RSNOs), which are critical nitric oxide (NO) donor compounds utilized extensively in biomedical research. These molecules serve as invaluable tools for investigating the multifaceted roles of NO in physiological and pathophysiological processes, including vasodilation, neurotransmission, and immune response. The controlled release of NO from donors like SNPP allows researchers to probe NO-dependent signaling pathways with precision.

The stability of S-nitrosothiols is a crucial parameter that dictates their utility, influencing their shelf-life, the reproducibility of experiments, and the interpretation of results. Due to the inherent lability of the S-nitroso bond, understanding the factors that govern the decomposition of SNPP is paramount for its effective use. This guide provides a comprehensive overview of the stability profile of SNPP, drawing upon established knowledge of the closely related and well-studied analogue, S-Nitroso-N-acetyl-D,L-penicillamine (SNAP), and specific comparative data. We will delve into the mechanisms of decomposition, provide evidence-based recommendations for storage and handling, and present detailed protocols for stability assessment.

Chemical Stability and Decomposition Pathways

The core of SNPP's functionality lies in the S-nitroso (S-N=O) bond, which is susceptible to cleavage, leading to the release of nitric oxide. The primary decomposition pathways for S-nitrosothiols like SNPP are driven by thermal energy, light, and catalysis by transition metal ions.

Thermal Decomposition

Photolytic Decomposition

Exposure to light, particularly in the UV and visible spectrums, can induce the photolytic decomposition of S-nitrosothiols. For SNAP, the maximum absorbance (λmax) is around 340 nm, and light at this wavelength is highly effective at inducing NO release.[1][2] The photolytic process involves the excitation of the SNAP molecule, leading to the cleavage of the S-N bond and the generation of a thiyl radical and NO.[1][3] The presence of oxygen can further influence the reaction, leading to the formation of various sulfonyl and sulfonyl peroxyl radicals from the thiyl radical.[1][3] It is crucial to protect SNPP from light to prevent premature degradation and uncontrolled NO release.

Caption: Photolytic decomposition pathway of SNPP.

Metal Ion-Catalyzed Decomposition

Transition metal ions, particularly cuprous ions (Cu⁺), are potent catalysts for the decomposition of S-nitrosothiols.[2][4][5] The catalytic cycle involves the reduction of Cu²⁺ to Cu⁺ by a thiol, followed by the reaction of Cu⁺ with the S-nitrosothiol to release NO.[5] This catalytic decomposition is a significant consideration in biological systems and when preparing solutions in buffers that may contain trace metal ion contaminants. The presence of chelating agents can help to mitigate this effect.[6]

Caption: Metal ion-catalyzed decomposition of SNPP.

Influence of pH and Other Factors

The stability of S-nitrosothiols can also be influenced by pH. Acidic conditions can lead to a faster decomposition rate for some S-nitrosothiols.[4] Additionally, the presence of other thiols can modulate the decomposition of SNPP through transnitrosation reactions, where the nitroso group is transferred to another thiol.[2]

Comparative Stability of SNPP and its Analogues

Research comparing SNAP (with a 2-carbon N-acetyl side-chain) to its N-substituted analogues, including SNPP (with a 3-carbon N-propionyl side-chain), has provided valuable insights. One study found that increasing the length of the N-acyl side-chain can influence the chemical stability and biological activity.[5] Specifically, the valeryl (5-carbon) analogue (SNVP) was found to be the most stable in solution, suggesting that increased lipophilicity may play a role in stabilizing the molecule.[5] While SNAP was noted to be the most stable of the shorter-chain analogues in Krebs buffer alone at 24°C, the decomposition of both SNAP and SNPP was accelerated by Cu(II) and cysteine.[5] This suggests that while the general stability principles apply to SNPP, subtle differences in its decomposition kinetics may exist due to the propionyl substitution.

Recommended Storage and Handling Protocols

To ensure the integrity and efficacy of SNPP, strict adherence to proper storage and handling procedures is essential.

Long-Term Storage (Solid Form)

-

Temperature: For long-term storage, solid SNPP should be stored at -20°C.[2][7][8] Some suppliers also indicate that storage at 4°C can significantly preserve stability compared to room temperature.[2]

-

Light: Protect from light at all times by storing in an amber vial or by wrapping the container in aluminum foil.[2]

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) if possible to minimize exposure to oxygen and moisture.

Preparation and Storage of Stock Solutions

S-nitrosothiols are generally unstable in solution, and it is highly recommended to prepare solutions fresh for each experiment.[9][10]

-

Solvent Selection: SNPP is soluble in various organic solvents such as DMSO and ethanol, as well as in aqueous buffers like PBS (pH 7.2).[6][7] The choice of solvent will depend on the experimental application.

-

Buffer Preparation: If using aqueous buffers, it is critical to use high-purity water and consider pre-treating the buffer with a chelating agent like Chelex resin to remove trace metal ions.[2]

-

Temperature: Prepare solutions on ice and keep them cold until use to minimize thermal decomposition.

-

Light Protection: Work in a darkened room or use amber-colored labware to protect the solution from light.

-

Short-Term Storage: If a solution must be stored for a short period, it should be kept at 4°C in a tightly sealed, light-protected container. However, prolonged storage of solutions is not recommended.

Experimental Workflow for Stability Assessment

To empirically determine the stability of SNPP under specific experimental conditions, a systematic approach is required. The following workflow outlines a general procedure for assessing SNPP stability.

Caption: Experimental workflow for assessing SNPP stability.

Step-by-Step Protocol for Stability Testing

-

Solution Preparation:

-

Accurately weigh solid SNPP in a light-protected environment.

-

Dissolve the SNPP in the desired solvent or buffer to a known concentration. Perform this step on ice.

-

-

Experimental Setup:

-

Aliquot the SNPP solution into multiple light-protected tubes.

-

Expose the tubes to the desired experimental conditions (e.g., different temperatures, light intensities, pH values). Include a control group stored under optimal conditions (e.g., 4°C in the dark).

-

-

Time-Course Sampling:

-

At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove an aliquot from each experimental condition.

-

Immediately analyze the aliquot or quench the degradation by flash-freezing in liquid nitrogen and storing at -80°C until analysis.

-

-

Analytical Quantification:

-

Determine the concentration of the remaining SNPP in each aliquot using a suitable analytical method. High-Performance Liquid Chromatography (HPLC) is a highly sensitive and accurate method for this purpose.[11][12] UV-Visible spectrophotometry, monitoring the absorbance at ~340 nm, can also be used.

-

-

Data Analysis:

-

Plot the concentration of SNPP as a function of time for each condition.

-

Calculate the degradation rate constant and the half-life (t½) of SNPP under each condition.

-

Data Summary: Factors Influencing S-Nitrosothiol Stability

The following table summarizes the key factors affecting the stability of S-nitrosothiols, based on data from SNAP and related compounds.

| Factor | Effect on Stability | Rationale | Mitigation Strategy |

| Temperature | Decreases stability with increasing temperature | Accelerates thermal cleavage of the S-N bond[2] | Store at low temperatures (-20°C for solid, 4°C for solutions) |

| Light | Decreases stability, especially UV-Vis light (~340 nm) | Induces photolytic cleavage of the S-N bond[1][2] | Store and handle in the dark or in amber vials |

| Transition Metal Ions (e.g., Cu⁺) | Significantly decreases stability | Catalyzes the decomposition and release of NO[2][4][5] | Use metal-free buffers or add chelating agents |

| pH | Can decrease stability, particularly acidic conditions | Can promote acid-induced decomposition[4] | Maintain optimal pH for the specific application |

| Oxygen | Can react with thiyl radicals post-decomposition | Forms sulfonyl and peroxyl radicals[1][3] | Store under an inert atmosphere |

Conclusion

This compound is a valuable tool for nitric oxide research, but its utility is intrinsically linked to its stability. By understanding the mechanisms of its decomposition—driven by heat, light, and metal ions—researchers can implement appropriate storage and handling procedures to ensure the integrity of the compound and the reproducibility of their experimental results. The protocols and data presented in this guide, largely informed by the extensive research on the closely related compound SNAP, provide a robust framework for the effective use of SNPP in a research setting. Fresh preparation of solutions, protection from light, and low-temperature storage are the cornerstones of maintaining the stability and efficacy of this important NO donor.

References

- Mechanistic Analysis of the Photolytic Decomposition of Solid-State S-Nitroso-N-acetylpenicillamine - PMC - NIH. (n.d.).

- Formation and stability of a nitric oxide donor: S-nitroso-N-acetylpenicillamine - PubMed. (n.d.).

- Mechanistic analysis of the photolytic decomposition of solid-state S-nitroso-N-acetylpenicillamine - PubMed. (2024).

- Technical Support Center: S-Nitroso-N-acetylpenicillamine (SNAP) - Benchchem. (n.d.).

- Polarimetric Decomposition Operator - SNAP Online Help. (n.d.).

- S-Nitroso-N-acetyl-DL-penicillamine | NO Synthase | TargetMol. (n.d.).

- S-Nitroso-N-acetyl-DL-penicillamine | MedChemExpress. (n.d.).

- S-Nitroso-N-acetyl-DL-penicillamine (SNAP) | Nitric oxide donor - MedchemExpress.com. (n.d.).

- S-Nitroso-N-acetyl-DL-penicillamine = 97 , powder 67776-06-1 - Sigma-Aldrich. (n.d.).

- N-substituted analogues of S-nitroso-N-acetyl-D,L-penicillamine: chemical stability and prolonged nitric oxide mediated vasodilatation in isolated rat femoral arteries - PMC - NIH. (n.d.).

- SNAP (S-Nitroso-N-Acetyl-D,L-Penicillamine, CAS Number: 67776-06-1). (n.d.).

- This compound | CAS 225233-98-7 | SCBT. (n.d.).

- Chemical Methods for the Direct Detection and Labeling of S-Nitrosothiols - PMC. (n.d.).

- Stability Testing - Charles River Laboratories. (n.d.).

- S-Nitroso-N-acetyl-DL-penicillamine | Selleck Chemicals. (n.d.).

- Chemical Mechanisms Underlying the Vasodilator and Platelet Anti-Aggregating Properties of S-nitroso-N-acetyl-DL-penicillamine and S-nitrosoglutathione - PubMed. (n.d.).

- S-Nitrosothiols: chemistry and reactions - Chemical Communications (RSC Publishing). (n.d.).

- Nitrosothiol reactivity profiling identifies S-nitrosylated proteins with unexpected stability. (n.d.).

- S-Nitrosothiol - Wikipedia. (n.d.).

- Analytical Techniques In Stability Testing | Separation Science. (2025).

- Bridging Analytical Methods for Release and Stability Testing: Technical, Quality and Regulatory Considerations - BioProcess International. (2016).

- Chemical approaches for detecting S-nitrosothiols - Ming Xian - Grantome. (n.d.).

- Product Stability Testing: Techniques And Applications - Blogs - News - alwsci. (2024).

- Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023).

Sources

- 1. Mechanistic Analysis of the Photolytic Decomposition of Solid-State S-Nitroso-N-acetylpenicillamine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Mechanistic analysis of the photolytic decomposition of solid-state S-nitroso-N-acetylpenicillamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Formation and stability of a nitric oxide donor: S-nitroso-N-acetylpenicillamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N-substituted analogues of S-nitroso-N-acetyl-D,L-penicillamine: chemical stability and prolonged nitric oxide mediated vasodilatation in isolated rat femoral arteries - PMC [pmc.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. S-Nitroso-N-acetyl-DL-penicillamine | NO Synthase | TargetMol [targetmol.com]

- 8. S-Nitroso-N-acetyl-DL-penicillamine = 97 , powder 67776-06-1 [sigmaaldrich.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 12. Product Stability Testing: Techniques And Applications - Blogs - News [alwsci.com]

In Vitro Decomposition of S-Nitroso-N-propionyl-D,L-penicillamine (SNPP): A Mechanistic and Methodological Whitepaper

<Technical Guide >

Abstract

S-Nitroso-N-propionyl-D,L-penicillamine (SNPP), a member of the S-nitrosothiol (RSNO) class of compounds, is a significant nitric oxide (NO) donor utilized in various biomedical research applications. Understanding its decomposition profile is critical for predicting its therapeutic efficacy and designing stable formulations. This guide provides an in-depth analysis of the in vitro decomposition of SNPP, delineating the core chemical mechanisms, influential factors, and validated analytical methodologies for its characterization. We synthesize field-proven insights with established scientific principles to offer a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction: The Significance of SNPP as a Nitric Oxide Donor

S-nitrosothiols are pivotal in cellular signaling, acting as endogenous carriers and donors of nitric oxide.[1] Synthetic RSNOs, such as S-Nitroso-N-acetyl-D,L-penicillamine (SNAP) and its analogue this compound (SNPP), are invaluable tools for investigating the physiological and pathological roles of NO. SNPP, with its propionyl group, exhibits distinct physicochemical properties, including lipophilicity and stability, which can influence its biological activity and duration of action.[2] A thorough understanding of its decomposition is paramount for the accurate interpretation of experimental results and for the development of novel therapeutic strategies harnessing the power of NO.

Core Decomposition Mechanisms

The liberation of nitric oxide from SNPP, and RSNOs in general, is not a monolithic process. It occurs through several competing and coexisting pathways, the predominance of which is dictated by the specific environmental conditions.

Thermal Decomposition: The Homolytic Cleavage

The foundational pathway for NO release from SNPP is the homolytic cleavage of the sulfur-nitrogen (S-N) bond. This unimolecular process is initiated by thermal energy and results in the formation of a thiyl radical (RS•) and a nitric oxide radical (•NO).[3][4]

RSNO ⇌ RS• + •NO

This reaction is reversible, and the removal of NO from the solution can drive the decomposition forward.[3] In the absence of other reactants, the thiyl radicals can dimerize to form a disulfide, in this case, N-propionyl-D,L-penicillamine disulfide.

Photolytic Decomposition: A Light-Induced Pathway

SNPP is susceptible to photodecomposition. Exposure to light, particularly in the UV-A range (around 340 nm), can induce homolytic cleavage of the S-N bond, generating a thiyl radical and nitric oxide.[4][5] The efficiency of photolysis is dependent on the wavelength and intensity of the light source.[4][6] This property allows for the controlled, on-demand release of NO in experimental setups.[7]

Metal Ion-Catalyzed Decomposition: The Role of Copper

Trace amounts of transition metal ions, particularly cuprous ions (Cu⁺), are potent catalysts for the decomposition of S-nitrosothiols.[8][9][10] The mechanism involves the reduction of Cu²⁺ to Cu⁺ by endogenous or exogenous reducing agents, such as free thiols.[8][9] The Cu⁺ ion then facilitates the cleavage of the S-N bond, leading to the release of NO and the formation of the corresponding disulfide.[9][10] The catalytic cycle is a critical consideration in experimental design, as even trace metal contamination in buffers can significantly accelerate SNPP decomposition.[8]

Thiol-Mediated Decomposition and Transnitrosation

Free thiols can interact with SNPP through two primary mechanisms. Firstly, they can facilitate the reduction of catalytic metal ions, as mentioned above.[8] Secondly, they can participate in transnitrosation reactions, where the nitroso group is transferred from SNPP to the free thiol, forming a new S-nitrosothiol.[8] This can either stabilize or destabilize the NO moiety, depending on the relative stability of the newly formed RSNO.

Key Factors Influencing SNPP Decomposition

The stability of SNPP in an in vitro setting is a multifactorial issue. Careful control of the experimental environment is essential for reproducible results.

| Factor | Effect on Decomposition Rate | Mechanistic Rationale |